molecular formula C19H22BrNO B11559682 N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide

Cat. No.: B11559682
M. Wt: 360.3 g/mol
InChI Key: UPBAEJVMOLGIJH-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide is an organic compound with a complex structure that includes a bromine atom, two methyl groups, and a tert-butyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenyl acetate
  • 4-bromo-2,6-dimethylphenyl isocyanate
  • 4-bromo-2,6-dimethylphenylboronic acid

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide is unique due to the presence of both a bromine atom and a tert-butyl group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific binding interactions or chemical transformations .

Properties

Molecular Formula

C19H22BrNO

Molecular Weight

360.3 g/mol

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-tert-butylbenzamide

InChI

InChI=1S/C19H22BrNO/c1-12-10-16(20)11-13(2)17(12)21-18(22)14-6-8-15(9-7-14)19(3,4)5/h6-11H,1-5H3,(H,21,22)

InChI Key

UPBAEJVMOLGIJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C)Br

Origin of Product

United States

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